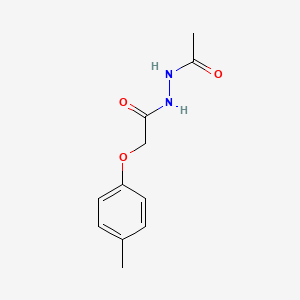

![molecular formula C21H18N4 B5553175 1-[(2,5-二甲苯基)氨基]-3-甲基吡啶并[1,2-a]苯并咪唑-4-腈](/img/structure/B5553175.png)

1-[(2,5-二甲苯基)氨基]-3-甲基吡啶并[1,2-a]苯并咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and related derivatives involves several steps, including the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, and subsequent transformations to yield tricyclic compounds and their derivatives. Such synthetic pathways offer a glimpse into the complexity and versatility of the synthetic approaches used to access this class of compounds (Rida et al., 1988).

Molecular Structure Analysis

The molecular structure of this compound, like its analogs, is characterized by the presence of a pyrido[1,2-a]benzimidazole core, which is a fused heterocyclic system. This core structure is crucial for the compound's properties and interactions. Studies on related compounds have focused on understanding the structural nuances through various spectroscopic and theoretical methods, providing insights into the electronic structure and spatial arrangement of these molecules (Gürbüz et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives are pivotal for understanding its reactivity and potential applications. Reactions such as Vilsmeier-Haack formylation, chlorination, and conversion to azido, amino, piperidino, and methoxy derivatives expand the chemical landscape of this compound, showcasing its versatile reactivity and potential for further functionalization (Rida et al., 1988).

科学研究应用

咪唑和苯并咪唑衍生物在抗肿瘤活性中的应用

咪唑衍生物,包括苯并咪唑,因其抗肿瘤活性而受到广泛的评论。该家族中的化合物在寻找新的抗肿瘤药物方面显示出前景,展示了各种生物学特性。一些已经超越了临床前测试,突出了这些结构在开发具有抗肿瘤能力的化合物中的潜力 (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009)。

苯并咪唑及其生物应用的合成方法

苯并咪唑及其衍生物从邻苯二胺和各种亲电试剂的合成已被详细描述,表明它们在生物应用中的重要性。这些化合物因其在医学中的合成方法和潜在用途而受到重视,展示了苯并咪唑衍生物在药物开发中的灵活性和重要性 (Ibrahim, M., 2011)。

苯并咪唑衍生物的药理特性

苯并咪唑衍生物的曼尼希碱基表现出广泛的药理特性,例如抗氧化、抗炎、抗癌、抗病毒和驱虫活性。这些衍生物在医学领域发挥着重要作用,促进了具有增强治疗益处的新型化合物的开发 (Sethi, R., Arora, S., Jain, N., & Jain, S., 2015)。

苯并咪唑杂交分子的抗癌潜力

苯并咪唑杂交分子的抗癌潜力已得到彻底的审查。这些衍生物通过各种机制表现出抗癌特性,包括嵌入、充当烷化剂以及抑制拓扑异构酶、DHFR 酶和微管蛋白。该综述强调了取代基在合成靶向苯并咪唑衍生物作为抗癌剂中的重要性,提供了对其效力和选择性起作用的构效关系的见解 (Akhtar, M. J., Yar, M., Sharma, V., Khan, A., Ali, Zulphikar, Haider, M. R., & Pathak, A., 2019)。

作用机制

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some benzimidazole derivatives have shown anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

未来方向

Benzimidazole derivatives continue to be of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential applications in various fields, including drug discovery .

属性

IUPAC Name |

1-(2,5-dimethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4/c1-13-8-9-14(2)18(10-13)23-20-11-15(3)16(12-22)21-24-17-6-4-5-7-19(17)25(20)21/h4-11,23H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNHMWLHEFCNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)